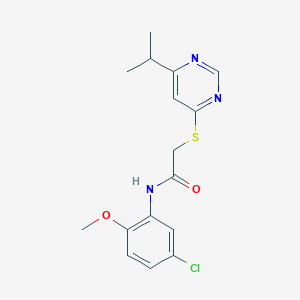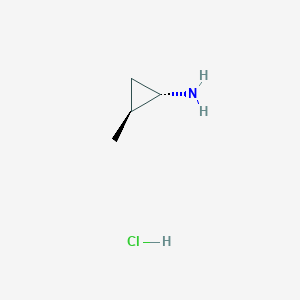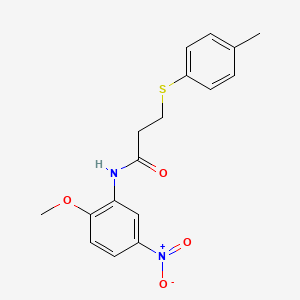![molecular formula C14H13NO5S2 B2938005 Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate CAS No. 1021079-31-1](/img/structure/B2938005.png)
Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate is a complex organic compound that features a benzoate ester linked to a thienylsulfonyl group via an acetylamino bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate typically involves multiple steps:
Formation of the Thienylsulfonyl Intermediate: The initial step involves the sulfonylation of thiophene to form 2-thienylsulfonyl chloride.
Acetylation: The 2-thienylsulfonyl chloride is then reacted with acetic anhydride to form 2-thienylsulfonylacetyl chloride.
Amidation: The 2-thienylsulfonylacetyl chloride is reacted with 4-aminobenzoic acid methyl ester to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in the benzoate moiety can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The thienylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The benzoate ester moiety can also interact with various biological molecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(aminosulfonyl)benzoate
- 4-[methyl(2-thienylsulfonyl)amino]benzamide
Uniqueness
Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate is unique due to its combination of a thienylsulfonyl group and a benzoate ester, which imparts specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
methyl 4-[(2-thiophen-2-ylsulfonylacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S2/c1-20-14(17)10-4-6-11(7-5-10)15-12(16)9-22(18,19)13-3-2-8-21-13/h2-8H,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITSIJHXDDCGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2937922.png)

![2-chloro-N-[4-(cyanosulfanyl)-2-fluorophenyl]acetamide](/img/structure/B2937929.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2937930.png)


![Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2937935.png)
![tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/new.no-structure.jpg)
![2-[(2-Hydroxypropyl)amino]-2-methylpropan-1-ol](/img/structure/B2937937.png)
![Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2937938.png)
![3-(pyridin-3-yloxy)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2937939.png)

![Methyl 2-[1-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2937943.png)
![6-Tert-butyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2937944.png)
